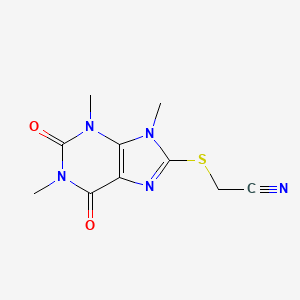
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with methyl groups and a sulfanylacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile typically involves the reaction of 1,3,9-trimethylxanthine with a suitable sulfanylacetonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Alkylated or aminated derivatives
Applications De Recherche Scientifique
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Trimethylxanthine (Caffeine): Similar purine structure with methyl substitutions, but lacks the sulfanylacetonitrile moiety.
1,3,9-Trimethylxanthine: Similar to caffeine but with different methylation pattern.
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylethyl acetate: Similar structure with an acetate group instead of acetonitrile.
Uniqueness
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile is unique due to the presence of the sulfanylacetonitrile moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to undergo unique chemical reactions compared to its analogs.
Propriétés
IUPAC Name |
2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-13-7-6(12-9(13)18-5-4-11)8(16)15(3)10(17)14(7)2/h5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLPZGZFRMPOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

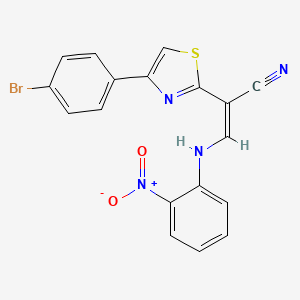
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)
![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2435261.png)
![2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2435262.png)
![N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2435264.png)
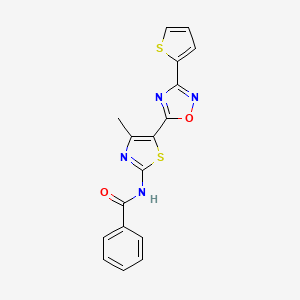
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)
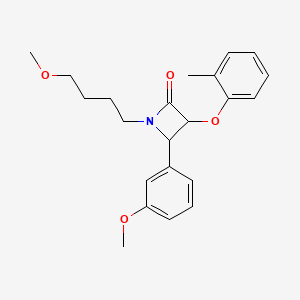
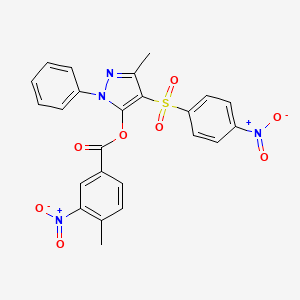
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)
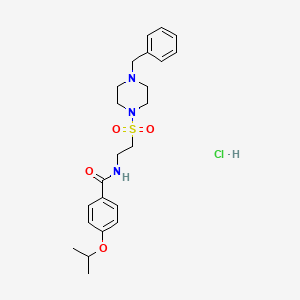
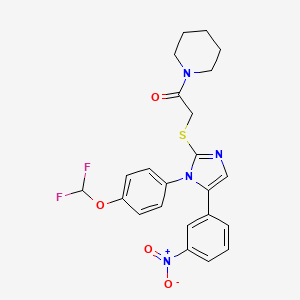
![2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2435278.png)
